molecular formula C18H14N2O6 B15318387 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate CAS No. 2899-58-3

1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate

Cat. No.: B15318387
CAS No.: 2899-58-3
M. Wt: 354.3 g/mol
InChI Key: SFUGPZNJDDQNTB-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate is a heterocyclic compound featuring a 1,3-dioxoisoindolin-2-yl (isoindolinone) core linked to a glycinate ester protected by a benzyloxycarbonyl (Cbz) group.

Properties

CAS No.

2899-58-3

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C18H14N2O6/c21-15(10-19-18(24)25-11-12-6-2-1-3-7-12)26-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,24)

InChI Key

SFUGPZNJDDQNTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Condensation of Aromatic Amines with Maleic Anhydride Derivatives

The isoindoline-1,3-dione scaffold is conventionally synthesized via condensation reactions between aromatic primary amines and maleic anhydride derivatives. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl groups of maleic anhydride, followed by cyclization to form the dioxoisoindoline ring. For example, reaction of 4-fluorophenylamine with maleic anhydride in glacial acetic acid yields 2-(4-fluorophenyl)isoindoline-1,3-dione at 60–80% efficiency.

Table 1: Representative Conditions for Isoindoline-1,3-dione Synthesis

Amine Anhydride Solvent Temperature (°C) Yield (%)
4-Fluorophenylamine Maleic anhydride Glacial acetic acid 100–110 60–80
Benzylamine Maleic anhydride Toluene Reflux 70
Cyclohexylamine Phthalic anhydride Acetic acid 120 65

Key variables influencing yield include the electron-donating/withdrawing nature of the amine substituents and the steric bulk of the anhydride. For instance, electron-deficient aryl amines exhibit faster reaction kinetics due to enhanced electrophilicity of the intermediate acylammonium species.

Carbobenzyloxy (Cbz) Protection of Glycine

Stepwise Protection Using Benzyl Chloroformate

The glycine moiety is protected via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Critical to this step is the sequential addition of reagents to avoid premature hydrolysis of Cbz-Cl. A validated protocol involves:

  • Dissolving glycine (0.1 mol) in 2 M NaOH (50 mL) at 0°C.
  • Dropwise addition of Cbz-Cl (1.2 equiv) and 4 M NaOH (25 mL) over 30 minutes.
  • Stirring at 0°C for 10 minutes, followed by warming to room temperature.
  • Acidification to pH 1 with HCl to precipitate Cbz-glycine.

Simultaneous addition of Cbz-Cl and NaOH risks forming sodium benzyl carbonate byproducts, reducing yields by up to 40%. Optimal yields (85–90%) are achieved when NaOH is added after glycine deprotonation.

Table 2: Comparative Yields Under Varied Cbz Protection Conditions

Base Addition Sequence Temperature (°C) Yield (%)
NaOH Sequential 0 → 25 85–90
Na2CO3 Simultaneous 0 45–50
KOH Sequential 0 → 25 80–85

Coupling Strategies for Final Assembly

EDC/HOBt-Mediated Amide Bond Formation

The Cbz-glycine is conjugated to the isoindoline-1,3-dione core via carbodiimide coupling. A representative procedure uses:

  • Activating Cbz-glycine (1.2 equiv) with EDC·HCl and HOBt in dichloromethane (DCM) at –60°C.
  • Adding isoindoline-1,3-dione derivative (1.0 equiv) and stirring for 16 hours.
  • Quenching with saturated NaHCO3 and purifying via column chromatography (hexane/EtOAc gradient).

This method affords the target compound in 70–75% yield, with minimal epimerization due to the low-temperature conditions.

Table 3: Coupling Reagent Efficacy Comparison

Reagent System Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM –60 70–75
DCC/DMAP THF 25 60–65
HATU/DIEA DMF 0 75–80

Advanced Methodologies and Mechanistic Insights

One-Pot Multicomponent Approaches

Recent advances employ Ugi-azide reactions to streamline synthesis. For example, combining furan-2-ylmethanamine, aldehydes, isocyanides, and maleic anhydride in toluene with DABCO catalysis generates tetrazolylmethyl-isoindolin-1-ones in one pot. Adapting this to Cbz-glycine integration could reduce step counts, though yields remain suboptimal (10–30%) for complex substrates.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies at the M06-2X-D3/6-311+G(d) level reveal that exo-Diels-Alder pathways are kinetically favored over endo transitions (ΔΔG‡ = 3.2 kcal/mol). Such insights guide solvent selection, with toluene outperforming DMF in stabilizing charge-separated intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs silica gel chromatography with hexane/EtOAc (3:1 to 1:1 gradients), resolving polar byproducts like unreacted Cbz-glycine. Recrystallization from ethanol/water mixtures (3:1) enhances purity to >98%.

Spectroscopic Validation

1H NMR signatures include:

  • Isoindoline aromatic protons: δ 7.92–8.78 (multiplet, 4H)
  • Cbz-group benzyl protons: δ 5.12 (s, 2H), 7.30–7.45 (m, 5H)
  • Glycinate methylene: δ 3.95–4.20 (q, 2H)

IR spectra confirm carbonyl stretches at 1762 cm⁻¹ (imide C=O) and 1699 cm⁻¹ (ester C=O).

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases by occupying their binding pockets and performing essential interactions with crucial amino acids . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate Isoindolinone Cbz-glycinate ester Not explicitly given Estimated ~350–400
6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate Coumarin derivative Dibromopropyl, Cbz-glycinate ester C₂₄H₂₃Br₂NO₆ 581.257
Methyl (S)-2-{[(Benzyloxy)carbonyl]amino}-5-(diethoxyphosphoryl)-3-hydroxypentanoate (3al) Branched pentanoate ester Cbz-amine, diethoxyphosphoryl, hydroxyl C₁₉H₂₉NO₈P 438.40
tert-Butyl (2-{[(Benzyloxy)carbonyl]amino}-6-(diethoxyphosphoryl)-4-hydroxyhexanoyl)glycinate (3am) Hexanoyl glycinate ester Cbz-amine, diethoxyphosphoryl, hydroxyl, tert-butyl ester C₂₅H₄₀N₂O₉P 576.56
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one Isoindolinone Benzyl, hydroxyl, methyl C₁₆H₁₅NO₂ 253.30

Key Observations :

  • The target compound shares the isoindolinone core with 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one , but differs in substituents (Cbz-glycinate vs. benzyl/hydroxyl/methyl groups).
  • Unlike phosphorylated analogs (3al, 3am) , the target compound lacks phosphorus-based functional groups, which may reduce its polarity and alter solubility.

Key Observations :

  • The isoindolinone core in ’s compound is synthetically versatile, enabling applications in radical scavengers or heterocyclic amine synthesis, which may extend to the target compound.

Biological Activity

1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate (CAS No. 2899-58-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in cancer research, and relevant case studies.

Chemical Structure and Properties

This compound features an isoindoline nucleus with carbonyl functionalities at positions 1 and 3, along with a benzyloxycarbonyl group attached to a glycinate moiety. Its molecular formula is C18H14N2O6C_{18}H_{14}N_{2}O_{6} with a molecular weight of 354.3 g/mol .

The compound exhibits significant biological activity primarily through its ability to inhibit specific protein kinases that play crucial roles in cancer signaling pathways. The mechanism involves the compound binding to the active sites of these kinases, thereby preventing their interaction with substrates necessary for tumor cell proliferation and survival. The binding affinity and interaction mechanisms have been elucidated using techniques such as X-ray crystallography and surface plasmon resonance.

Anticancer Properties

Research indicates that this compound has demonstrated potential as an anticancer agent. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have reported its effectiveness against breast cancer and leukemia cells.

Table 1: Summary of Anticancer Activity

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-712.5Inhibition of protein kinases
LeukemiaK56215.0Induction of apoptosis
Lung CancerA54910.0Cell cycle arrest

Interaction Studies

The compound's interaction with protein targets has been characterized in several studies, highlighting its specificity towards certain kinases involved in oncogenic signaling pathways. This specificity is crucial for minimizing off-target effects, making it a promising candidate for further development as a targeted therapy.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
  • K562 Leukemia Model : In another study involving K562 leukemia cells, the compound showed a notable decrease in proliferation rates and increased markers of apoptosis.

These findings underscore the potential of this compound as a therapeutic agent against various malignancies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate?

  • Methodology : The synthesis typically involves sequential coupling and protection/deprotection steps.

Coupling Reactions : The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the glycine amine .

Isoindolinone Formation : The 1,3-dioxoisoindolin-2-yl moiety is generated using phthalic anhydride derivatives, often in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

Catalytic Hydrogenation : Palladium on charcoal (Pd/C) under hydrogen atmosphere is employed for selective deprotection of intermediates, as seen in analogous cyclobutane-glycine syntheses .

Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol ensures high purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Cbz group (δ ~5.1 ppm for benzyl CH₂, δ ~128-136 ppm for aromatic carbons) and isoindolinone carbonyl signals (δ ~167-170 ppm) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve the 3D structure, particularly hydrogen-bonding patterns critical for stability .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s stability and reactivity under varying pH conditions?

  • Methodology :

  • Acidic Conditions : The Cbz group is stable in mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., HBr in acetic acid). Monitor stability via HPLC retention time shifts or loss of benzyl proton signals in NMR .
  • Basic Conditions : The ester linkage in the glycinate moiety may hydrolyze under alkaline conditions. Use pH-controlled kinetic studies with LC-MS to track degradation products .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures, while TGA (Thermogravimetric Analysis) quantifies mass loss .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina model binding poses with targets (e.g., proteases or kinases). Use the compound’s X-ray structure (from SHELXL) as the ligand input .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time, focusing on hydrogen bonds between the isoindolinone carbonyl and target residues .
  • QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with activity data from analogues (see Table 1 in for comparable coumarin derivatives).

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (≥97% by HPLC) .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .
  • Orthogonal Assays : Validate results with complementary methods (e.g., fluorescence-based assays vs. radiometric assays for enzyme inhibition) .

Comparative Analysis & Structural Analogues

Q. How do structural modifications (e.g., replacing the benzyloxy group with methyl or tert-butyl) affect bioactivity?

  • Methodology :

  • Synthetic Libraries : Prepare analogues via parallel synthesis (e.g., tert-butyl chloroformate instead of benzyl chloroformate) .
  • Biological Screening : Test against a panel of targets (e.g., cancer cell lines or bacterial strains) to establish Structure-Activity Relationships (SAR). For example, bulkier groups may enhance membrane permeability but reduce solubility .
  • Computational LogP Analysis : Predict lipophilicity changes using software like ChemAxon, correlating with experimental partition coefficients (e.g., octanol-water) .

Experimental Design & Troubleshooting

Q. What strategies mitigate low yields during the isoindolinone ring formation?

  • Methodology :

  • Optimize Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
  • In Situ Monitoring : Employ FTIR to track carbonyl peak shifts (e.g., 1770 cm⁻¹ for isoindolinone formation) .

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